2-(2H-1,3-benzodioxol-5-yl)-N-[(1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl]acetamide
Description
Properties
IUPAC Name |
2-(1,3-benzodioxol-5-yl)-N-(4-pyrimidin-2-yloxycyclohexyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3O4/c23-18(11-13-2-7-16-17(10-13)25-12-24-16)22-14-3-5-15(6-4-14)26-19-20-8-1-9-21-19/h1-2,7-10,14-15H,3-6,11-12H2,(H,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JNKRCTDMSFZHPN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1NC(=O)CC2=CC3=C(C=C2)OCO3)OC4=NC=CC=N4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2H-1,3-benzodioxol-5-yl)-N-[(1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl]acetamide typically involves multiple steps, starting from commercially available precursors. The key steps include:
Formation of the Benzodioxole Ring: This can be achieved through the cyclization of catechol derivatives with formaldehyde.
Substitution on the Cyclohexyl Ring:
Acetamide Formation: The final step involves the acylation of the substituted cyclohexylamine with an appropriate acylating agent to form the acetamide linkage.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(2H-1,3-benzodioxol-5-yl)-N-[(1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl]acetamide can undergo various chemical reactions, including:
Oxidation: The benzodioxole ring can be oxidized to form quinone derivatives.
Reduction: The acetamide group can be reduced to form the corresponding amine.
Substitution: The pyrimidinyl-oxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Corresponding amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-(2H-1,3-benzodioxol-5-yl)-N-[(1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl]acetamide has several applications in scientific research:
Medicinal Chemistry: It can be used as a scaffold for the development of new drugs, particularly those targeting specific enzymes or receptors.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules.
Material Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(2H-1,3-benzodioxol-5-yl)-N-[(1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The benzodioxole ring and pyrimidinyl-oxy group are likely to play crucial roles in binding to these targets, thereby modulating their activity. The exact pathways involved would depend on the specific application and target.
Comparison with Similar Compounds
Comparison with Structural Analogues
Substituent Variations on the Aromatic Ring
Electron-Withdrawing vs. Electron-Donating Groups
- ISRIB-A13: Contains 4-cyanophenoxy groups (electron-withdrawing) instead of benzodioxolyl. Reported yield: 36% .
- 2-(3,4-Dimethoxyphenyl) Analogue (CAS: 2034444-51-2): Features methoxy groups (electron-donating), enhancing lipophilicity (clogP ~2.5) compared to the benzodioxole (clogP ~2.0). This may improve membrane permeability but reduce solubility .
- 4-Chlorophenoxy Derivatives (e.g., ISRIB-A14): Chlorine increases metabolic stability and steric bulk, with an 86% yield reported in synthesis .
Benzodioxolyl vs. Heterocyclic Replacements
Cyclohexyl Ring Modifications
Stereochemical Considerations
All analogues retain the (1r,4r)-cyclohexyl configuration, which is essential for maintaining a rigid, chair-like conformation that optimizes target engagement. For example, ISRIB-A15 (undisclosed synthesis) shares this configuration but uses dichlorophenoxy groups, highlighting the scaffold's versatility .
Functionalization of the Cyclohexyl Oxygen
- Unsubstituted Pyrimidin-2-yloxy Group : The parent compound lacks fluorine, possibly reducing metabolic resistance but maintaining a balance between polarity and lipophilicity .
eIF2B Modulation
ISRIB analogues (e.g., ISRIB-A13, ISRIB-A14) demonstrate nanomolar potency in antagonizing ISR by stabilizing eIF2B dimers. The benzodioxolyl compound’s electron-rich aromatic system may compete with ISRIB’s chlorophenoxy groups for hydrophobic pockets in eIF2B .
Cognitive Enhancement Potential
Compounds like N-(4-(Ethylamino)cyclohexyl)acetamide (CAS: 1702576-90-6) target neurotransmitter systems, whereas the benzodioxolyl derivative’s mechanism may overlap due to structural similarities in the acetamide-cyclohexyl backbone .
Data Tables
Table 1: Key Structural and Physicochemical Comparisons
*clogP estimated via fragment-based methods.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
